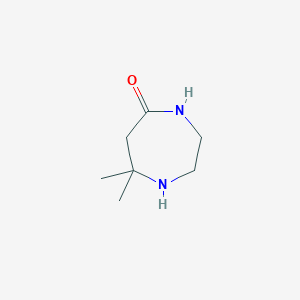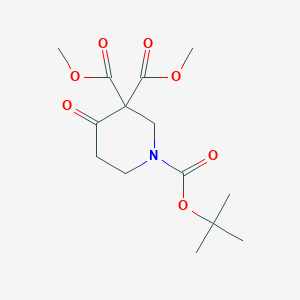
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Improved Drug Absorption
- Submicron Particle Production for Enhanced Absorption: N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a compound similar to N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, demonstrated improved oral absorption when its particle size was reduced to the submicron region. This was achieved through wet milling in a decaglycerin monolaurate aqueous solution, enhancing dissolution rate and oral absorption in rats. This suggests that size reduction techniques can enhance the bioavailability of poorly soluble drugs like this compound (Kondo et al., 1993).
Pharmacokinetics and Bioavailability
- Micronization to Improve Bioavailability: The micronization of HO-221, a structurally similar compound to this compound, showed that reducing the particle size significantly improved its oral bioavailability in animals. This indicates the potential of micronization to enhance the absorption and bioavailability of similar compounds (Kondo et al., 1993).
Reductive Chemistry and Cytotoxicity
- Reductive Chemistry in Hypoxia-Selective Cytotoxins: A study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with this compound, revealed that its selective toxicity under hypoxic conditions is due to oxygen-inhibited enzymatic reduction. Understanding the reductive chemistry of such compounds is crucial for investigating their role as potential cytotoxic agents in cancer therapy (Palmer et al., 1995).
Molecular Structure and Intermolecular Interactions
- Structural Analysis and Molecular Interactions: The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, structurally similar to this compound, was analyzed through X-ray diffraction and DFT calculations. This study highlights the importance of understanding intermolecular interactions, which could provide insights into the behavior of this compound in different environments (Karabulut et al., 2014).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives for Potential Applications: Research on various derivatives of benzamide compounds, such as the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, provides a framework for the synthesis and potential applications of this compound derivatives in medicinal chemistry (Hosokami et al., 1992).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBEJYGDOYERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)





![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)



